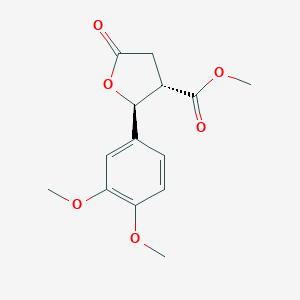
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate, also known as DMF, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. DMF is a furanocarboxylic acid derivative that is commonly used as a building block for the synthesis of other compounds due to its unique structural features and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and detoxification pathways, the inhibition of inflammatory pathways, and the modulation of immune response. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is its versatility as a building block for the synthesis of other compounds. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate is also relatively easy to synthesize and purify, making it a convenient starting material for chemical reactions. However, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be toxic at high concentrations, and its reactivity can make it difficult to handle in some laboratory settings.
Direcciones Futuras
There are many potential future directions for research on Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate. In medicine, further studies are needed to fully understand the mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate and its potential use as a treatment for various diseases. In agriculture, research is needed to determine the efficacy and safety of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a pesticide and herbicide. In materials science, further studies are needed to explore the potential applications of Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate as a building block for new materials and polymers.
Métodos De Síntesis
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and methylation of the resulting product. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride and methanol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds.
In materials science, Methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate has been used as a building block for the synthesis of various polymers and materials, including polyesters, polyamides, and polyurethanes.
Propiedades
Número CAS |
119986-67-3 |
|---|---|
Fórmula molecular |
C14H23BO3 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O6/c1-17-10-5-4-8(6-11(10)18-2)13-9(14(16)19-3)7-12(15)20-13/h4-6,9,13H,7H2,1-3H3/t9-,13+/m0/s1 |
Clave InChI |
USCRXCPMYUIYBB-TVQRCGJNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC(=O)O2)C(=O)OC)OC |
SMILES |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)OC)OC |
Sinónimos |
5-DPTO-furancarboxylic acid methyl 5-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-2-oxo-4-furancarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)

![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)